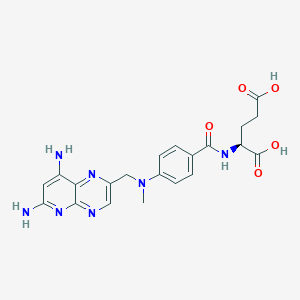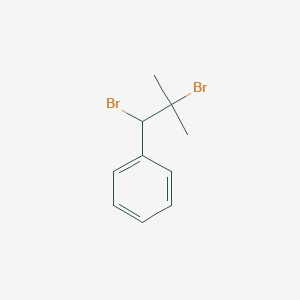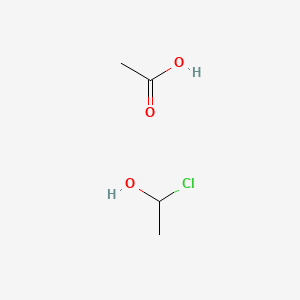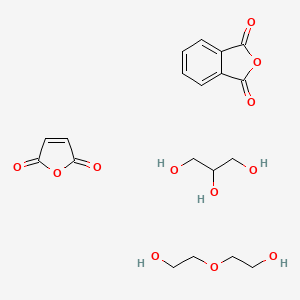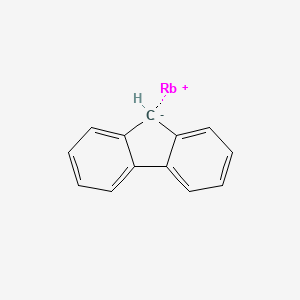
9H-fluoren-9-ide;rubidium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ide;rubidium(1+) is a chemical compound that combines the organic anion 9H-fluoren-9-ide with the alkali metal cation rubidium(1+)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ide;rubidium(1+) typically involves the reaction of 9H-fluorene with a rubidium salt under specific conditions. One common method is the deprotonation of 9H-fluorene using a strong base such as potassium hydroxide (KOH) in the presence of a solvent like tetrahydrofuran (THF). The resulting 9H-fluoren-9-ide anion is then reacted with rubidium chloride (RbCl) to form the desired compound .
Industrial Production Methods
While specific industrial production methods for 9H-fluoren-9-ide;rubidium(1+) are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9H-fluoren-9-ide;rubidium(1+) can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can convert 9-fluorenone back to 9H-fluoren-9-ide under appropriate conditions.
Substitution: The compound can participate in substitution reactions where the rubidium ion is replaced by other cations.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various metal salts can be used to replace the rubidium ion.
Major Products Formed
Oxidation: 9-fluorenone.
Reduction: 9H-fluoren-9-ide.
Substitution: Compounds with different metal cations.
Applications De Recherche Scientifique
9H-fluoren-9-ide;rubidium(1+) has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9H-fluoren-9-ide;rubidium(1+) involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of 9H-fluoren-9-ide have been shown to bind to α7-nicotinic acetylcholine receptors, which are involved in various neurological processes . The binding affinity and selectivity of these derivatives make them useful for imaging and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-fluoren-9-one: An oxidized form of 9H-fluoren-9-ide, known for its use in organic synthesis and as a precursor for various chemical reactions.
Uniqueness
9H-fluoren-9-ide;rubidium(1+) is unique due to the presence of the rubidium cation, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of alkali metal cations in various chemical and biological processes.
Propriétés
Numéro CAS |
24331-68-8 |
|---|---|
Formule moléculaire |
C13H9Rb |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
9H-fluoren-9-ide;rubidium(1+) |
InChI |
InChI=1S/C13H9.Rb/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h1-9H;/q-1;+1 |
Clé InChI |
JHNMONYIFVLCLU-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1C2=CC=CC=C2C3=CC=CC=C31.[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

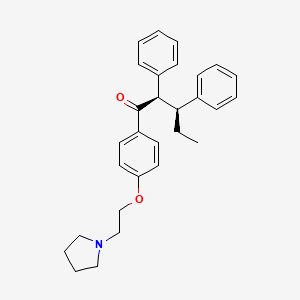
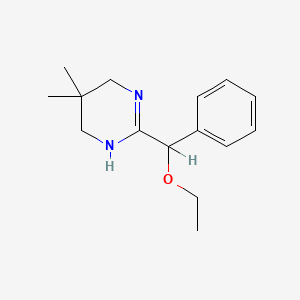
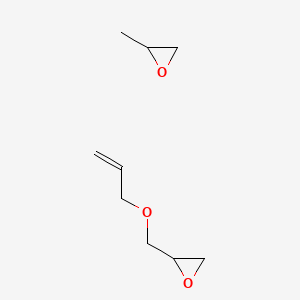
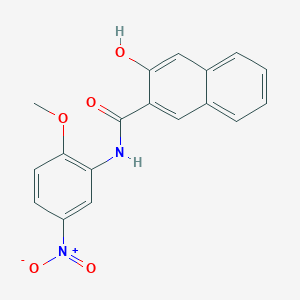
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
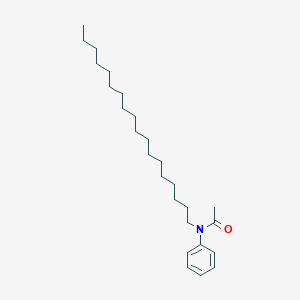
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
